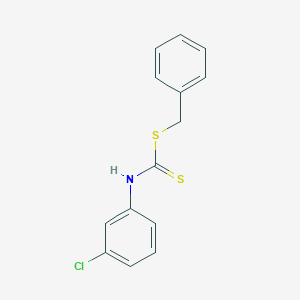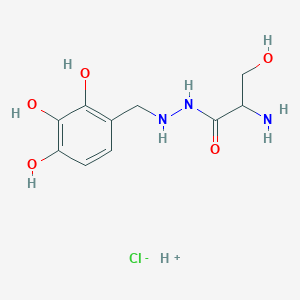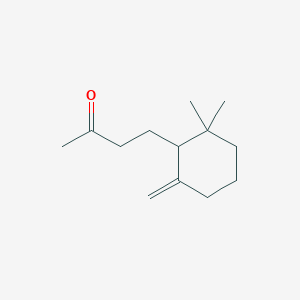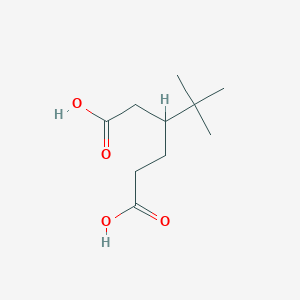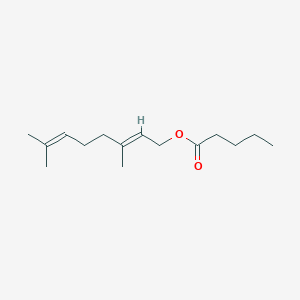
Tetradec-7-ene
概要
説明
Tetradec-7-ene, also known as 7-Tetradecene, is an organic compound with the molecular formula C₁₄H₂₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond at the seventh position in its fourteen-carbon chain. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Tetradec-7-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of tetradecan-7-ol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In industrial settings, this compound is often produced through:
Catalytic Cracking: This process involves the catalytic cracking of long-chain hydrocarbons derived from petroleum. The cracking process breaks down larger molecules into smaller alkenes, including this compound.
Oligomerization: Ethylene oligomerization is another industrial method where ethylene molecules are combined to form longer-chain alkenes, including this compound.
化学反応の分析
Types of Reactions: Tetradec-7-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The double bond in this compound can be reduced to form tetradecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Addition Reactions: this compound readily undergoes addition reactions with halogens (e.g., bromine, chlorine) to form dihalides. It can also react with hydrogen halides (e.g., hydrogen bromide) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Addition: Bromine or chlorine in an inert solvent like carbon tetrachloride, hydrogen bromide in the presence of a polar solvent.
Major Products:
Oxidation: Tetradecan-7-ol, tetradecanal, tetradecanoic acid.
Reduction: Tetradecane.
Addition: 7,8-Dibromotetradecane, 7-Bromotetradecane.
科学的研究の応用
Tetradec-7-ene has several scientific research applications, including:
Chemistry: It is used as a starting material in organic synthesis to produce various functionalized compounds. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to develop new bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and polymer additives. Its properties make it suitable for use in various industrial formulations.
作用機序
The mechanism of action of tetradec-7-ene depends on the specific reaction or application. In general, its reactivity is attributed to the presence of the carbon-carbon double bond, which can participate in various chemical transformations. The double bond can act as a nucleophile in addition reactions, an electrophile in oxidation reactions, and a site for hydrogenation in reduction reactions. The molecular targets and pathways involved vary depending on the specific chemical or biological context.
類似化合物との比較
Tetradec-7-ene can be compared with other similar alkenes, such as:
Hexadec-7-ene: Similar in structure but with a longer carbon chain (sixteen carbons). It has similar reactivity but different physical properties due to the longer chain length.
Dodec-7-ene: Similar in structure but with a shorter carbon chain (twelve carbons). It also has similar reactivity but different physical properties due to the shorter chain length.
Octadec-7-ene: Similar in structure but with an even longer carbon chain (eighteen carbons). It has similar reactivity but different physical properties due to the longer chain length.
The uniqueness of this compound lies in its specific chain length, which influences its physical properties and suitability for certain applications. Its position in the middle of the range of similar alkenes makes it a versatile compound for various chemical and industrial processes.
特性
CAS番号 |
10374-74-0 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC名 |
(Z)-tetradec-7-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13- |
InChIキー |
UBDIXSAEHLOROW-YPKPFQOOSA-N |
SMILES |
CCCCCCC=CCCCCCC |
異性体SMILES |
CCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCC=CCCCCCC |
Key on ui other cas no. |
41446-63-3 10374-74-0 |
物理的記述 |
Clear colorless liquid; [Sigma-Aldrich MSDS] |
ピクトグラム |
Health Hazard |
同義語 |
7-tetradecene E-7-tetradecene |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of oct-2-ene influence the product distribution in cross-metathesis reactions with oct-1-ene to produce tetradec-7-ene?
A1: Research indicates that the stereochemistry of oct-2-ene (cis or trans) significantly impacts the cis/trans isomer ratio of the resulting this compound during cross-metathesis with oct-1-ene. This effect is attributed to the interaction between alkyl substituents on the tungstacyclobutane intermediate formed during the reaction []. Specifically, the interaction between the alkyl group on the C2 carbon of the tungstacyclobutane and the tungsten moiety plays a crucial role in dictating the stereochemical outcome []. Different catalysts, such as tungsten hexachloride–tetraphenyltin, hexaphenoxytungsten–ethylaluminium dichloride, or tungsten hexachloride–triethylaluminium, further influence the yields and isomeric ratios of this compound [].
Q2: What is the significance of synthesizing a methyltricyclo[7.4.0.0(2,6)]this compound derivative?
A2: The synthesis of a methyltricyclo[7.4.0.0(2,6)]this compound derivative holds particular interest because its carbon framework mimics the BCD rings found in steroid nuclei []. This structural similarity provides a valuable platform for studying the conformational preferences and reactivity of these complex ring systems. X-ray crystallography studies on a synthesized derivative revealed that ring B adopts a chair conformation, while ring C exists in a half-chair conformation []. Furthermore, the relative stereochemistry at the BC and CD ring junctions provides insights into the spatial arrangement of substituents within this framework [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

